![molecular formula C12H7ClS B14134460 Thiophene, 2-[(4-chlorophenyl)ethynyl]- CAS No. 140918-60-1](/img/structure/B14134460.png)
Thiophene, 2-[(4-chlorophenyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Chlorophenyl)ethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-chlorophenyl ethynyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)ethynyl)thiophene typically involves the coupling of a thiophene derivative with a 4-chlorophenyl acetylene. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(2-(4-Chlorophenyl)ethynyl)thiophene, often employs similar coupling reactions on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
2-(2-(4-Chlorophenyl)ethynyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ethynyl group or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
2-(2-(4-Chlorophenyl)ethynyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
作用机制
The mechanism of action of 2-(2-(4-Chlorophenyl)ethynyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group and the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(2-Phenylethynyl)thiophene: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
2-(2-(4-Methylphenyl)ethynyl)thiophene:
Uniqueness
2-(2-(4-Chlorophenyl)ethynyl)thiophene is unique due to the presence of the 4-chlorophenyl group, which can enhance its reactivity and biological activity compared to similar compounds. The chlorine atom can also influence the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
属性
CAS 编号 |
140918-60-1 |
|---|---|
分子式 |
C12H7ClS |
分子量 |
218.70 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)ethynyl]thiophene |
InChI |
InChI=1S/C12H7ClS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H |
InChI 键 |
OQZPFKXKFGJSNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C#CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


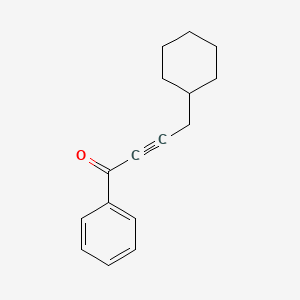
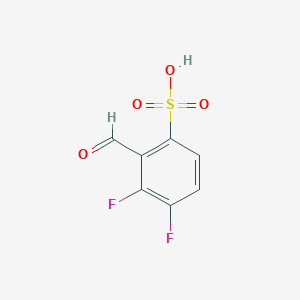
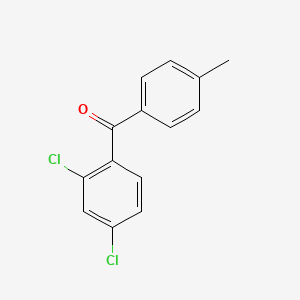
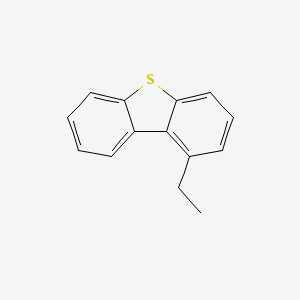
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
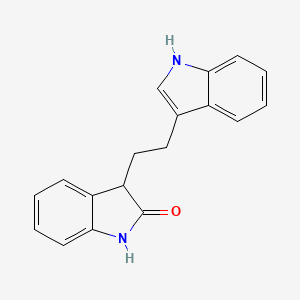
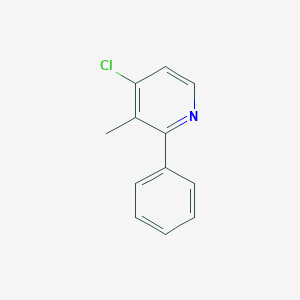
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
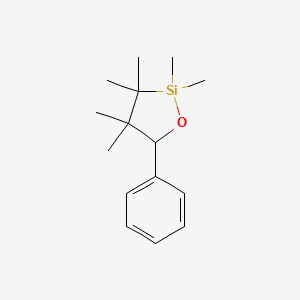
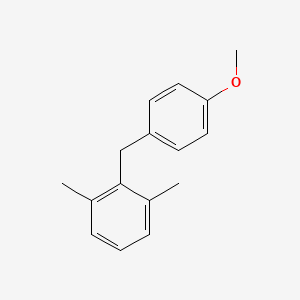
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
